Cas no 2137614-74-3 (Benzenamine, 3-[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]-)

Benzenamine, 3-[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]- is a specialized aromatic amine derivative featuring a difluoromethyl-substituted pyrimidine ring. This compound is of interest in agrochemical and pharmaceutical research due to its unique structural properties, which may enhance biological activity and metabolic stability. The presence of the difluoromethyl group can influence electronic and steric effects, potentially improving binding affinity in target interactions. Its pyrimidine core offers versatility for further functionalization, making it a valuable intermediate in synthetic chemistry. The compound’s stability under various conditions and its potential as a building block for advanced molecular designs underscore its utility in industrial and academic applications.
Benzenamine, 3-[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]- structure
2137614-74-3 structure
Product Name:Benzenamine, 3-[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]-
CAS No:2137614-74-3
MF:C12H11F2N3
MW:235.232649087906
CID:5257381
Update Time:2025-05-19

Benzenamine, 3-[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]- Chemical and Physical Properties

Names and Identifiers

    • 3-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]aniline
    • Benzenamine, 3-[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]-
    • Inchi: 1S/C12H11F2N3/c1-7-5-10(11(13)14)17-12(16-7)8-3-2-4-9(15)6-8/h2-6,11H,15H2,1H3
    • InChI Key: ZPVJMPSODPVJPC-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(C)=NC(C2C=CC=C(C=2)N)=N1)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 250
  • XLogP3: 2.2
  • Topological Polar Surface Area: 51.8

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Additional information on Benzenamine, 3-[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]-

Benzenamine, 3-[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]- (CAS No. 2137614-74-3): A Comprehensive Overview

Benzenamine, 3-[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]-, identified by its CAS number 2137614-74-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a valuable candidate for various applications in medicinal chemistry and drug discovery.

The molecular structure of Benzenamine, 3-[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]- consists of a benzene ring substituted with an amine group at the 3-position, connected to a pyrimidine ring at the 4-position. The pyrimidine ring itself is further modified with a difluoromethyl group at the 6-position and a methyl group at the 2-position. This intricate arrangement of functional groups contributes to the compound's distinct chemical behavior and biological activity.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. The presence of both pyrimidine and benzene rings in Benzenamine, 3-[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]- makes it an attractive scaffold for designing molecules with enhanced binding affinity and selectivity towards biological targets. This compound has been extensively studied for its role in inhibiting various enzymes and receptors involved in metabolic pathways and signal transduction.

One of the most compelling aspects of Benzenamine, 3-[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]- is its potential as an intermediate in the synthesis of more complex pharmacological agents. The combination of a benzene amine moiety with a pyrimidine core provides a versatile platform for further chemical modifications, enabling researchers to tailor the compound's properties to specific therapeutic needs. This flexibility has made it a popular choice for medicinal chemists working on developing new drugs targeting neurological disorders, cancer, and inflammatory diseases.

The difluoromethyl group present in the structure of Benzenamine, 3-[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]- is particularly noteworthy due to its ability to enhance metabolic stability and binding affinity. This group has been widely incorporated into drug molecules to improve their pharmacokinetic profiles. Recent studies have demonstrated that compounds containing difluoromethyl groups often exhibit improved bioavailability and reduced susceptibility to enzymatic degradation, making them more effective in vivo.

The methyl group at the 2-position of the pyrimidine ring in Benzenamine, 3-[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]- also plays a crucial role in determining the compound's biological activity. This substitution can influence the electronic properties of the molecule, affecting its interaction with biological targets. Researchers have found that slight modifications in this region can lead to significant changes in potency and selectivity, highlighting the importance of fine-tuning molecular structure for optimal pharmacological effects.

In addition to its potential as an intermediate for drug development, Benzenamine, 3-[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]- has been explored for its role in materials science and chemical synthesis. Its unique structural features make it a valuable building block for creating novel polymers and functional materials. These applications are particularly relevant in the development of advanced materials for electronics, coatings, and biodegradable polymers.

The synthesis of Benzenamine, 3-[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as cross-coupling reactions, nucleophilic substitutions, and catalytic hydrogenations are commonly employed to construct the desired molecular framework. The use of high-performance analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is essential for characterizing the compound's structure and verifying its purity.

Ongoing research into Benzenamine, 3-[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]- continues to uncover new possibilities for its application in various fields. Scientists are exploring its potential as a catalyst or ligand in asymmetric synthesis, where it could help achieve higher enantioselectivity in chemical reactions. Additionally, its incorporation into drug-like molecules has led to promising results in preclinical studies targeting diseases such as Alzheimer's and Parkinson's.

The future prospects for this compound are bright, with ongoing efforts aimed at expanding its utility across multiple domains. As research progresses, new derivatives and analogs are being developed to enhance their therapeutic potential and industrial applicability. The combination of computational modeling and experimental validation is playing a crucial role in accelerating these developments.

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